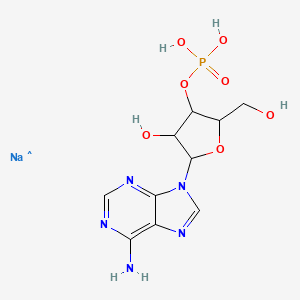

Adenosine 3'-monophosphate sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C10H14N5NaO7P |

|---|---|

Molecular Weight |

370.21 g/mol |

InChI |

InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20); |

InChI Key |

VYSITLSPGMCELY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.[Na] |

Origin of Product |

United States |

Nomenclature and Biochemical Characterization of Adenosine 3 Monophosphate

Formal Chemical Naming and Synonyms of Adenosine (B11128) 3'-Monophosphate

Adenosine 3'-monophosphate is a nucleotide with several recognized names and synonyms in scientific literature and chemical databases. nih.gov Its formal chemical name is [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate (B84403). nih.gov

Commonly used synonyms for this compound include:

3'-Adenylic acid nih.govsigmaaldrich.combiosynth.comscbt.comakonscientific.com

3'-AMP nih.govsigmaaldrich.combiosynth.comscbt.comcaymanchem.commedchemexpress.com

Yeast adenylic acid nih.govsigmaaldrich.com

Synadenylic acid nih.govakonscientific.com

Adenosine-3'-monophosphoric acid biosynth.com

The sodium salt form is referred to as Adenosine 3'-monophosphate sodium salt, and its hydrated form is known as 3'-adenylic acid, sodium salt, hydrate. caymanchem.com

Molecular and Structural Features as a Purine (B94841) Ribonucleoside 3'-Monophosphate

Adenosine 3'-monophosphate (3'-AMP) is classified as a purine ribonucleoside 3'-monophosphate. nih.gov This classification defines its fundamental structure, which consists of three key components:

A purine base: Specifically, adenine (B156593).

A five-carbon sugar: A ribose molecule.

A phosphate group: This group is esterified to the 3'-hydroxyl group of the ribose sugar.

The molecular formula of the free acid form is C₁₀H₁₄N₅O₇P, and it has a molecular weight of approximately 347.22 g/mol . nih.govbiosynth.comscbt.comakonscientific.com The structure is characterized by the adenine base linked to the 1' carbon of the ribose sugar, with the phosphate moiety attached at the 3' position of the same sugar ring. nih.gov This specific attachment of the phosphate group is a defining feature of its identity and distinguishes it from its isomers. 3'-AMP is recognized as a metabolite in various organisms, including humans, mice, and Escherichia coli. nih.gov

Distinction from Other Adenosine Phosphate Isomers and Derivatives

The precise positioning of the phosphate group on the ribose sugar is critical for the biochemical identity and function of adenosine monophosphates. 3'-AMP is one of several isomers, each with distinct structural and, consequently, functional roles.

Comparison with Adenosine 5'-Monophosphate (5'-AMP)

Adenosine 5'-monophosphate (5'-AMP), also known as 5'-adenylic acid, is a structural isomer of 3'-AMP. wikipedia.org The primary distinction lies in the location of the phosphate group. In 5'-AMP, the phosphate group is attached to the 5' carbon of the ribose sugar, whereas in 3'-AMP, it is attached to the 3' carbon. nih.govwikipedia.orgwikipedia.org

This structural difference has significant biochemical implications. 5'-AMP is a central molecule in cellular energy metabolism. It can be produced from adenosine diphosphate (B83284) (ADP) and is a precursor for the synthesis of ADP and adenosine triphosphate (ATP), the primary energy currency of the cell. wikipedia.orgquora.com The enzyme 5' adenosine monophosphate-activated protein kinase (AMPK) uses 5'-AMP as a signaling molecule to regulate cellular energy homeostasis. wikipedia.org In contrast, 3'-AMP is primarily a product of nucleic acid degradation and does not share the same central role in energy metabolism. sigmaaldrich.com

Differentiation from 2'-Adenosine Monophosphate (2'-AMP)

Similar to the distinction with 5'-AMP, Adenosine 2'-monophosphate (2'-AMP) is another positional isomer. In 2'-AMP, the phosphate group is esterified to the 2'-hydroxyl group of the ribose sugar. sigmaaldrich.comnih.gov Both 2'-AMP and 3'-AMP are known to be formed from the hydrolysis of 2',3'-cyclic adenosine monophosphate (2',3'-cAMP) by phosphodiesterases. sigmaaldrich.comnih.gov While structurally very similar, the placement of the phosphate group at the 2' versus the 3' position defines them as distinct molecules. Research indicates that both 2'-AMP and 3'-AMP can inhibit the proliferation of certain cell types, such as preglomerular vascular smooth muscle cells and glomerular mesangial cells, through A2B adenosine receptors. medchemexpress.comsigmaaldrich.com

Contrast with Cyclic Adenosine 3',5'-Monophosphate (cAMP)

Cyclic Adenosine 3',5'-monophosphate (cAMP) is structurally distinct from 3'-AMP due to the formation of a cyclic phosphodiester bond. wikipedia.org In cAMP, a single phosphate group is doubly esterified, connecting the 3' and 5' positions of the ribose sugar, forming a ring structure. pressbooks.pub This is in sharp contrast to the linear monophosphate ester found in 3'-AMP. nih.gov

This structural difference leads to vastly different biological roles. cAMP is a crucial second messenger molecule involved in intracellular signal transduction. wikipedia.orgnih.govpearson.com It relays signals from hormones and neurotransmitters that cannot cross the cell membrane, activating downstream effectors like protein kinase A (PKA) to regulate a multitude of cellular processes, including metabolism, gene expression, and cell growth. pressbooks.pubnih.govnumberanalytics.com The synthesis of cAMP from ATP is catalyzed by the enzyme adenylyl cyclase. wikipedia.orgpressbooks.pub In contrast, 3'-AMP does not function as a second messenger in these pathways and is instead a product of RNA breakdown. sigmaaldrich.com

Relationship to 2',3'-Cyclic Adenosine Monophosphate (2',3'-cAMP)

Adenosine 3'-monophosphate is a direct product of the hydrolysis of 2',3'-cyclic adenosine monophosphate (2',3'-cAMP). caymanchem.comsigmaaldrich.combiolog.de 2',3'-cAMP is a positional isomer of the well-known second messenger 3',5'-cAMP and is formed during the degradation of RNA by ribonucleases (RNases). nih.govbiolog.de RNases catalyze the transphosphorylation of RNA to produce 2',3'-cyclic phosphodiester intermediates. nih.gov

These cyclic intermediates, including 2',3'-cAMP, are then hydrolyzed by various phosphodiesterases. nih.gov This hydrolysis can yield either 2'-AMP or 3'-AMP. nih.gov Research has shown that the hydrolysis of 2',3'-cAMP by several families of metal-dependent phosphodiesterases invariably produces 3'-AMP, not 2'-AMP. nih.gov This specificity is attributed to the lower activation energy of the P-O2' bond in the cyclic structure, rather than steric hindrance at the enzyme's active site. nih.gov Therefore, the 2',3'-cAMP to 3'-AMP pathway represents a significant route for the generation of 3'-AMP in biological systems. nih.gov

Comparative Overview of Adenosine Monophosphate Isomers

| Feature | Adenosine 3'-Monophosphate (3'-AMP) | Adenosine 5'-Monophosphate (5'-AMP) | Adenosine 2'-Monophosphate (2'-AMP) | Cyclic Adenosine 3',5'-Monophosphate (cAMP) | 2',3'-Cyclic Adenosine Monophosphate (2',3'-cAMP) |

| Phosphate Position | 3' carbon of ribose nih.gov | 5' carbon of ribose wikipedia.org | 2' carbon of ribose caymanchem.com | Forms a cyclic diester bond between 3' and 5' carbons wikipedia.org | Forms a cyclic diester bond between 2' and 3' carbons biolog.de |

| Molecular Formula | C₁₀H₁₄N₅O₇P nih.gov | C₁₀H₁₄N₅O₇P nih.gov | C₁₀H₁₄N₅O₇P caymanchem.com | C₁₀H₁₂N₅O₆P sigmaaldrich.com | C₁₀H₁₂N₅O₆P (Free Acid) |

| Molecular Weight | 347.22 g/mol nih.gov | 347.22 g/mol wikipedia.org | 347.22 g/mol caymanchem.com | 329.21 g/mol nist.gov | 329.21 g/mol (Free Acid) |

| Primary Role | Product of RNA/2',3'-cAMP hydrolysis caymanchem.comsigmaaldrich.com | Energy metabolism, precursor to ADP/ATP, allosteric regulator wikipedia.org | Product of 2',3'-cAMP hydrolysis sigmaaldrich.comnih.gov | Intracellular second messenger wikipedia.orgnih.gov | Intermediate in RNA degradation nih.gov |

Biosynthesis and Metabolic Pathways Involving Adenosine 3 Monophosphate

De Novo Purine (B94841) Biosynthesis Pathways and Related Intermediates

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway that constructs purine rings from simple precursor molecules rather than recycling pre-existing bases. youtube.com This process does not directly produce free adenine (B156593) or adenosine (B11128) but culminates in the formation of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide from which both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived. youtube.comnih.gov

The pathway begins with ribose-5-phosphate (B1218738) (R5P), which is converted to its activated form, 5-phosphoribosyl-1-pyrophosphate (PRPP). youtube.comyoutube.com In a series of ten enzymatic steps, the purine ring is assembled on this ribose-phosphate foundation. libretexts.org The synthesis requires contributions from several molecules: glycine, glutamine, aspartate, carbon dioxide, and one-carbon units supplied by tetrahydrofolate. libretexts.orgmicrobenotes.com A key early and committed step is the formation of phosphoribosyl-1-amine from PRPP. nih.gov

The enzymes involved in this pathway are known to form a multi-enzyme complex called the "purinosome," which enhances efficiency by channeling the metabolic intermediates from one enzyme to the next. nih.gov The pathway is tightly regulated, with its end products, such as adenylic acid (an alternative name for AMP), acting as feedback inhibitors. nih.gov Once IMP is synthesized, it stands at a crucial branch point. The conversion of IMP to AMP proceeds through the intermediate adenylosuccinate. youtube.com While the de novo pathway synthesizes 5'-AMP, the isomeric 3'-AMP arises from distinct catabolic routes.

Table 1: Key Intermediates in De Novo Purine Biosynthesis

| Intermediate | Role in Pathway |

|---|---|

| Ribose-5-phosphate (R5P) | Initial sugar scaffold |

| 5-phosphoribosyl-1-pyrophosphate (PRPP) | Activated form of R5P; donor of the ribose-phosphate moiety youtube.comyoutube.com |

| Inosine Monophosphate (IMP) | The first fully formed purine nucleotide; precursor to AMP and GMP youtube.comlibretexts.org |

Nucleotide Salvage Pathways and Adenosine 3'-Monophosphate Regeneration

To conserve energy, cells have developed salvage pathways to recycle purine bases and nucleosides that result from the degradation of DNA and RNA. libretexts.orgwikipedia.org These pathways are especially vital in tissues that have a limited capacity for the energy-intensive de novo synthesis. wikipedia.org

Two principal enzymes drive purine salvage:

Adenine phosphoribosyltransferase (APRT): This enzyme directly converts the free base adenine back into adenosine monophosphate (AMP) by reacting it with PRPP. libretexts.orgmicrobenotes.comnih.gov

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme salvages hypoxanthine (B114508) and guanine (B1146940) by converting them into IMP and GMP, respectively. microbenotes.comnih.gov The resulting IMP can then be converted into AMP. microbenotes.com

Another critical salvage enzyme is adenosine kinase (ADK) , which phosphorylates the nucleoside adenosine directly to AMP. fiveable.menih.gov This reaction is crucial for regulating the levels of adenosine, a potent signaling molecule, both inside and outside the cell. nih.gov Recent research has also highlighted the role of this pathway in processing modified adenosines, such as N6-methyladenosine (m6A), which are derived from RNA catabolism and are sequentially metabolized to IMP to prevent cytotoxicity. biorxiv.org

Formation through Nucleic Acid Catabolism

The degradation of nucleic acids, particularly RNA, is a primary source of mononucleotides, including the 3'-isomer of adenosine monophosphate.

The natural turnover and breakdown of RNA in living organisms is a continuous process that releases its constituent nucleoside monophosphates, which include adenosine monophosphate. oup.comwikipedia.org This catabolic process is not only for disposal but also for recycling the building blocks for new synthesis. The process yields a variety of modified nucleosides that must be further metabolized. biorxiv.org

Ribonucleases (RNases) are the enzymes responsible for RNA degradation. wikipedia.org They are broadly classified as endoribonucleases, which cleave RNA internally, and exoribonucleases, which remove nucleotides from the ends of an RNA chain. oup.com Certain RNases specifically generate 3'-mononucleotides as their final product. nih.gov For instance, some bacterial and eukaryotic RNases cleave RNA to first produce a 2',3'-cyclic phosphate (B84403) intermediate, which is subsequently hydrolyzed to a 3'-monophosphate. wikipedia.orgnih.gov RNase D, an exoribonuclease involved in the maturation of transfer RNA (tRNA), functions by removing mononucleotide residues from the 3' end of precursor molecules. nih.gov

A specific and direct pathway to Adenosine 3'-monophosphate is through the hydrolysis of its cyclic precursor, adenosine 2',3'-cyclic monophosphate (2',3'-cAMP). sigmaaldrich.comsigmaaldrich.com This reaction is catalyzed by a family of metal-dependent phosphodiesterases, often referred to as 2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases). sigmaaldrich.comnih.gov

Systematically, the enzyme is known as nucleoside-2',3'-cyclic-phosphate 3'-nucleotidohydrolase (EC 3.1.4.16). wikipedia.org Research has demonstrated that multiple phosphodiesterases containing different types of hydrolytic domains can process 2',3'-cAMP, and they invariably yield 3'-AMP as the product, not the 2'-AMP isomer. nih.gov This high specificity is not due to steric constraints within the enzyme's active site but rather to the lower activation energy of the P-O2' bond in the cyclic substrate, making it the preferred site of cleavage. nih.gov While most of these enzymes are highly specific, other related enzymes, such as bacteriophage lambda phosphatase, can hydrolyze 2',3'-cyclic phosphates to produce a mixture of both 2'- and 3'-mononucleotide products. nih.gov

Interconversion Pathways with Adenosine Diphosphate (B83284) (ADP) and Adenosine Triphosphate (ATP)

The interconversion of AMP, ADP, and ATP is the cornerstone of cellular energy metabolism, often likened to a rechargeable battery system for the cell. wikipedia.orgrevisiondojo.com AMP can be generated from the higher energy phosphates through several reactions.

A key reversible reaction for maintaining cellular energy homeostasis is catalyzed by adenylate kinase (also known as myokinase). fiveable.me When cellular ATP consumption is high and ADP levels rise, adenylate kinase catalyzes the conversion of two ADP molecules into one ATP and one AMP molecule (2 ADP ⇌ ATP + AMP). wikipedia.org This not only generates a molecule of ATP for immediate use but also produces AMP, which acts as a critical signal of a low-energy state in the cell.

AMP can also be formed through the direct hydrolysis of ATP, a reaction that releases a pyrophosphate (PPi) group: ATP + H₂O → AMP + PPi. wikipedia.org Conversely, to "recharge" the energy currency, AMP is phosphorylated to ADP. The same adenylate kinase enzyme catalyzes this reaction, using ATP as the phosphate donor: AMP + ATP ⇌ 2 ADP. The resulting ADP is then available for phosphorylation to ATP via cellular respiration and other metabolic processes, completing the cycle. proprep.comyoutube.com

Table 2: Key Enzymes in Adenosine Phosphate Interconversion

| Enzyme | Reaction Catalyzed | Metabolic Significance |

|---|---|---|

| Adenylate Kinase (Myokinase) | 2 ADP ⇌ ATP + AMP | Balances the pool of adenine nucleotides, crucial for energy homeostasis fiveable.mewikipedia.org |

Adenylate Kinase (Myokinase) Reactions

Adenylate kinase (ADK), also known as myokinase, is a pivotal phosphotransferase enzyme that maintains cellular energy balance by catalyzing the reversible interconversion of adenosine phosphates. wikipedia.orgnih.gov This reaction is essential for monitoring and regulating the levels of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP) within the cell. wikipedia.org The primary reaction catalyzed by adenylate kinase is:

2 ADP ⇌ ATP + AMP numberanalytics.com

This equilibrium is crucial for energy homeostasis. wikipedia.org During periods of high energy consumption, such as strenuous muscle exercise, ATP is rapidly hydrolyzed to ADP. Adenylate kinase then acts to regenerate ATP from two molecules of ADP, which also produces one molecule of AMP. wikipedia.orgnih.gov Conversely, when ATP levels are high, the reaction can proceed in the reverse direction to replenish ADP. numberanalytics.com By constantly monitoring the phosphate nucleotide levels, adenylate kinase ensures that energy is available where needed and helps to remove the AMP generated during energy-intensive reactions. wikipedia.org The enzyme is found in different cellular compartments, including the mitochondria and myofibrils, facilitating an "ADK shuttle" that moves high-energy phosphoryl groups between sites of ATP production and consumption. wikipedia.org

| Enzyme | Reaction | Function |

| Adenylate Kinase (Myokinase) | 2 ADP ⇌ ATP + AMP | Maintains equilibrium between adenine nucleotides for energy homeostasis. wikipedia.orgnumberanalytics.com |

Hydrolysis of High-Energy Phosphate Bonds

Chemical energy stored within the phosphoanhydride bonds of ATP is released through the catabolic process of hydrolysis. wikipedia.org This process is fundamental for powering numerous cellular functions, from muscle contraction to biosynthetic pathways. wikipedia.orgbyjus.com The hydrolysis of ATP to ADP and an inorganic phosphate (Pi) is a highly exergonic reaction. wikipedia.orgbyjus.com

ATP + H₂O → ADP + Pᵢ

The energy release is not due to the simple breaking of the P-O bond, but rather because the products (ADP and Pi) are at a lower energy state and more stable than the reactant (ATP). wikipedia.org This stability arises from factors including relief of electrostatic repulsion between the negatively charged phosphate groups, greater resonance stabilization of the products, and a higher degree of solvation of ADP and Pi compared to ATP. wikipedia.orglibretexts.orgvaia.com The bonds connecting the phosphate groups are often termed "high-energy bonds" because their hydrolysis releases a significant amount of free energy. libretexts.orgvaia.com Under standard conditions, this release is approximately -30.5 kJ/mol (or -7.3 kcal/mol). byjus.comlibretexts.org

ADP can be further hydrolyzed to yield AMP and another inorganic phosphate, although this occurs less frequently in typical energy-transfer cycles. wikipedia.orgjove.com

ADP + H₂O → AMP + Pᵢ wikipedia.org

| Hydrolysis Reaction | Standard Free Energy Change (ΔG°') | Key Features |

| ATP → ADP + Pᵢ | -30.5 kJ/mol (-7.3 kcal/mol) | Releases energy by breaking a high-energy phosphoanhydride bond. byjus.comlibretexts.org |

| ATP → AMP + PPᵢ | -45.6 kJ/mol (-10.9 kcal/mol) | Hydrolysis of ATP to AMP and pyrophosphate (PPi) releases even more energy. byjus.com |

Catabolic Fates of Adenosine 3'-Monophosphate

When AMP is not re-phosphorylated back to ADP and ATP, it can enter catabolic pathways. These pathways serve to either salvage the purine base for nucleotide synthesis or to degrade it for excretion.

Conversion to Inosine Monophosphate via Myoadenylate Deaminase

A primary catabolic fate for AMP, particularly in skeletal muscle, is its conversion to inosine monophosphate (IMP). wikipedia.orgmedlink.com This irreversible deamination reaction is catalyzed by the enzyme myoadenylate deaminase, also known as AMP deaminase. medlink.commhmedical.com The reaction releases an ammonia (B1221849) group:

AMP + H₂O → IMP + NH₃ medlink.com

This enzyme is a component of the purine nucleotide cycle and is significantly more active in skeletal muscle than in most other tissues. medlink.commhmedical.com During intense exercise, as ATP is consumed and AMP levels rise, myoadenylate deaminase activity increases, leading to the accumulation of IMP and the production of ammonia. medlink.commhmedical.com Individuals with a deficiency in myoadenylate deaminase show reduced capacity for this conversion, which can lead to muscle dysfunction and exercise-induced myalgia. medlink.comnih.gov

Contribution to Purine Nucleotide Cycle and Uric Acid Formation

The IMP generated by myoadenylate deaminase is a central branch-point metabolite. It can be recycled back to AMP through the purine nucleotide cycle or be irreversibly degraded. nih.govwikipedia.org

Purine Nucleotide Cycle: This cycle consists of three enzyme-catalyzed reactions that collectively convert aspartate and IMP into fumarate (B1241708) and AMP. vaia.com The cycle serves to regulate adenine nucleotide levels and generates fumarate, an intermediate of the citric acid (Krebs) cycle, thereby linking nucleotide metabolism with cellular respiration. wikipedia.orgvaia.com

Uric Acid Formation: The definitive catabolism of purine nucleotides leads to the formation of uric acid, which is excreted from the body in humans and other primates. nih.govbiochemden.com This pathway begins with the dephosphorylation of IMP to inosine, or AMP to adenosine followed by deamination to inosine. nih.govresearchgate.net Inosine is then cleaved by purine nucleoside phosphorylase to release the purine base, hypoxanthine. biochemden.com The final two steps of the pathway are catalyzed by the enzyme xanthine (B1682287) oxidase, which first oxidizes hypoxanthine to xanthine and then oxidizes xanthine to the final product, uric acid. biochemden.comresearchgate.netnih.gov

Simplified Pathway to Uric Acid:

| Starting Compound | Enzyme | Product |

| AMP | AMP deaminase | IMP medlink.com |

| IMP | 5'-Nucleotidase | Inosine nih.gov |

| Inosine | Purine Nucleoside Phosphorylase | Hypoxanthine biochemden.com |

| Hypoxanthine | Xanthine Oxidase | Xanthine biochemden.com |

| Xanthine | Xanthine Oxidase | Uric Acid biochemden.com |

Enzymatic Interactions and Regulatory Functions of Adenosine 3 Monophosphate

Adenosine (B11128) 3'-Monophosphate as an Enzyme Substrate

As a substrate, Adenosine 3'-monophosphate is specifically recognized and processed by several classes of enzymes. These interactions are fundamental to nucleic acid degradation, phosphate (B84403) scavenging, and metabolic regulation.

Nuclease P1, a zinc-dependent enzyme isolated from Penicillium citrinum, exhibits potent 3'-phosphomonoesterase activity, which allows it to hydrolyze the phosphomonoester bond in 3'-mononucleotides. Adenosine 3'-monophosphate is a preferred substrate for this enzymatic activity. The substrate specificity of Nuclease P1's phosphomonoesterase function demonstrates a clear preference for 3'-AMP over other nucleic acid forms. wikipedia.org

Research findings indicate the following order of substrate preference for Nuclease P1: 3'-AMP > RNA > single-stranded DNA (ssDNA) >> double-stranded DNA (dsDNA). wikipedia.org The enzyme's affinity for 3'-AMP is remarkably high; the rate of hydrolysis for 3'-AMP is approximately 3,000 times faster than that for its isomer, Adenosine 2'-monophosphate, which is highly resistant to the enzyme. wikipedia.orgijcmas.comnih.gov

The enzyme also displays a base preference when hydrolyzing ribonucleoside 3'-monophosphates. While it can act on 3'-AMP, 3'-GMP, 3'-UMP, and 3'-CMP, the rate of hydrolysis follows a specific order. ijcmas.comnih.gov

Table 1: Base Preference of Nuclease P1 for 3'-Ribonucleotides

| Substrate | Relative Rate of Hydrolysis |

|---|---|

| 3'-GMP (Guanosine 3'-monophosphate) | Highest |

| 3'-AMP (Adenosine 3'-monophosphate) | High |

| 3'-CMP (Cytidine 3'-monophosphate) | Moderate |

| 3'-UMP (Uridine 3'-monophosphate) | Moderate |

Histidine acid phosphatases are enzymes that catalyze the hydrolysis of phosphomonoesters at an acidic pH. The histidine acid phosphatase from the pathogenic bacterium Francisella tularensis (FtHAP) has been studied in detail, revealing its interaction with Adenosine 3'-monophosphate. Biochemical analyses have identified 3'-AMP as one of the most effective substrates for FtHAP. nih.gov

Structural studies of FtHAP complexed with 3'-AMP have provided significant insights into the mechanism of substrate recognition. The enzyme features a two-domain fold, with a core α/β domain and a smaller "cap" domain. nih.govmdpi.com The 3'-AMP substrate binds within a 15-Å-long tunnel in the enzyme. Specific interactions secure the substrate in the active site:

The adenine (B156593) base is clamped in a sandwich-like fashion between the aromatic side chains of two amino acid residues: Phenylalanine 23 (Phe23) and Tyrosine 135 (Tyr135). nih.govmdpi.com

The ribose moiety of 3'-AMP interacts with the Gln132 residue via its 2'-hydroxyl group. nih.govmdpi.com

The phosphoryl group is positioned at the catalytic site, which includes the catalytic histidine (His17) and an aspartic acid residue (Asp261) that acts as the proton donor to the leaving group. nih.govmdpi.com

The critical role of the adenine-clamping residues was confirmed through site-directed mutagenesis experiments. Altering these residues significantly impairs the enzyme's ability to bind the substrate, as reflected by an increase in the Michaelis constant (Km).

Table 2: Effect of Mutations on FtHAP Kinetic Parameters for 3'-AMP

| Enzyme Variant | Effect on Km |

|---|---|

| Phe23 → Ala | 7-fold increase |

| Tyr135 → Ala | 10-fold increase |

Adenosylcobalamin (AdoCbl), or coenzyme B12, is a complex biomolecule essential in the metabolism of many organisms. Its synthesis involves the formation of a unique cobalt-carbon bond. The final step in the biosynthesis of AdoCbl is the transfer of a 5'-deoxyadenosyl group to a reduced form of cobalamin.

Contrary to what might be inferred from its structure, Adenosine 3'-monophosphate does not serve as the direct nucleoside donor for this reaction. Instead, the adenosyl moiety is derived from Adenosine triphosphate (ATP) . frontiersin.org The reaction is catalyzed by the enzyme ATP:Cob(I)alamin adenosyltransferase (ACA). frontiersin.org In this process, the reduced cobalt center of cob(I)alamin performs a nucleophilic attack on the C5' atom of ATP, displacing a tripolyphosphate group and forming the characteristic Co-C bond of adenosylcobalamin. frontiersin.orgmdpi.com Therefore, while adenosine is a core component of the final coenzyme, the metabolic precursor for the adenosyl group is ATP, not 3'-AMP.

Enzymes that Produce Adenosine 3'-Monophosphate

Adenosine 3'-monophosphate is generated in cells through the hydrolytic activity of several classes of enzymes that act on different substrates, including cyclic nucleotides and RNA.

Adenosine 3'-monophosphate is a direct product of the hydrolysis of 2',3'-cyclic adenosine monophosphate (2',3'-cAMP). nih.gov This reaction is catalyzed by a family of metal-dependent phosphodiesterases (PDEs). Studies have shown that various PDEs containing different hydrolytic domains (such as DHH, EAL, and HD) can hydrolyze 2',3'-cAMP. nih.gov

A key feature of this enzymatic reaction is its regioselectivity. The hydrolysis of the phosphodiester bond in 2',3'-cAMP invariably yields 3'-AMP as the product, with no formation of 2'-AMP. nih.gov This exclusive production of 3'-AMP is not a result of steric hindrance within the enzyme's active site but is attributed to the lower activation energy of the P-O2' bond in the 2',3'-cAMP molecule, making it the more favorable site for cleavage. nih.gov This metabolic route represents a significant pathway for the generation of intracellular and extracellular 3'-AMP.

Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA. Certain families of endoribonucleases produce 3'-mononucleotides as their final cleavage products, including Adenosine 3'-monophosphate.

Ribonuclease T2 Family : The RNase T2 family of enzymes, found across all kingdoms of life, catalyzes the cleavage of single-stranded RNA. nih.gov The reaction proceeds through a two-step mechanism. First, the enzyme catalyzes a transesterification reaction, cleaving the phosphodiester bond and generating a 2',3'-cyclic phosphate intermediate at the 3'-terminus of the upstream fragment. nih.gov In the second, slower step, the enzyme hydrolyzes this cyclic intermediate to yield a terminal 3'-phosphate. nih.gov Unlike some other RNase families that are base-specific (e.g., RNase T1, which is specific for guanosine), T2 ribonucleases generally cleave after all four bases. nih.gov Consequently, when RNA is cleaved after an adenosine residue, the final product of the T2 RNase reaction is Adenosine 3'-monophosphate.

Ribonuclease Phyb : Extensive searches of scientific literature did not yield specific information regarding an enzyme named "Ribonuclease Phyb" and its role in the production of Adenosine 3'-monophosphate.

Metallophosphodiesterase Activity (e.g., Mycobacterium tuberculosis Rv0805, Escherichia coli YfcE)

Adenosine 3'-monophosphate is a product of the enzymatic activity of a class of enzymes known as metallophosphodiesterases. In the human pathogen Mycobacterium tuberculosis, the Rv0805 gene product has been identified as the first cyclic nucleotide phosphodiesterase in this organism. pnas.org It belongs to the class III phosphodiesterase group and is a member of the broader metallophosphoesterase family. pnas.org The Rv0805 protein is a homologue of the cpdA cAMP phosphodiesterase found in Escherichia coli. pnas.org

The primary function of Rv0805 is to regulate intracellular levels of cyclic adenosine monophosphate (cAMP) by hydrolyzing it. pnas.orgresearchgate.net This activity is crucial for the bacterium's physiology and pathogenesis, as cAMP signaling is essential for M. tuberculosis to evade the host immune system and survive within macrophages. pnas.orgnih.gov The catalytic activity of Rv0805 is dependent on metal ions, and mutational analysis of key amino acid residues predicted to be essential for metal coordination has been shown to significantly reduce its enzymatic function. pnas.org Overexpression of Rv0805 in both Mycobacterium smegmatis and E. coli leads to a reduction in intracellular cAMP levels, confirming its role in cAMP homeostasis. pnas.org While its primary substrate is 3',5'-cAMP, its activity ultimately contributes to the cellular pool of monophosphates, including 3'-AMP, which arises from the hydrolysis of related cyclic nucleotides like 2',3'-cAMP. researchgate.net

| Enzyme Example | Organism | Family/Class | Function |

| Rv0805 | Mycobacterium tuberculosis | Class III Metallophosphodiesterase | Hydrolyzes cAMP to regulate intracellular levels, contributing to pathogen survival and virulence. pnas.orgresearchgate.netnih.gov |

| YfcE (cpdA) | Escherichia coli | Class III Metallophosphodiesterase | Homologue of Rv0805; functions as a cAMP phosphodiesterase. pnas.org |

Regulatory and Modulatory Roles of Adenosine 3'-Monophosphate

Beyond its involvement as a product in enzymatic reactions, Adenosine 3'-monophosphate actively participates in the regulation of crucial cellular pathways through various mechanisms, including allosteric control, direct enzyme inhibition, and modulation of cell signaling receptors.

Allosteric Regulation and Enzyme Feedback Inhibition (e.g., Adenylosuccinate Synthetase)

Adenosine 3'-monophosphate (as 5'-AMP) is a key feedback inhibitor in the de novo synthesis of purine (B94841) nucleotides. The pathway for synthesizing adenine nucleotides branches from the common precursor inosine (B1671953) monophosphate (IMP). The first committed step in this branch is catalyzed by the enzyme adenylosuccinate synthetase, which converts IMP to adenylosuccinate, a direct precursor to AMP. wikipedia.orgacs.org

This critical enzymatic step is subject to stringent feedback inhibition by AMP itself. acs.orgnih.gov AMP acts as a competitive inhibitor with respect to IMP, effectively regulating its own production to prevent wasteful overaccumulation of adenine nucleotides. acs.orgmdpi.com Crystallographic studies have revealed that AMP can bind to the active site of adenylosuccinate synthetase in different modes. Depending on the cellular context and the presence of other molecules like GDP, AMP can behave as an analogue of either the substrate (IMP) or the product (adenylosuccinate), showcasing a complex mechanism of feedback inhibition. nih.gov This regulatory circuit ensures that the intracellular concentrations of adenine and guanine (B1146940) nucleotides are maintained in a balanced and energy-efficient manner. wikipedia.org

P-Site Inhibition of Adenylate Cyclase Activity

Adenylate cyclases (also known as adenylyl cyclases) are enzymes that catalyze the conversion of ATP into the second messenger 3',5'-cAMP. acs.orgnih.gov The activity of these enzymes can be inhibited by a class of molecules known as P-site inhibitors, which are typically adenine nucleosides or nucleotide analogues. acs.org These inhibitors bind to a regulatory site on the enzyme, distinct from the catalytic site for ATP, referred to as the "P-site."

P-site ligands inhibit adenylate cyclases through a noncompetitive or uncompetitive mechanism. acs.org Structural studies of the catalytic core of adenylate cyclase complexed with P-site inhibitors, such as 2'-deoxyadenosine 3'-monophosphate (a structurally similar analogue of 3'-AMP), show that these molecules bind within the active site. This binding action effectively halts the enzyme's catalytic activity, thereby reducing the production of cAMP. This mechanism represents an important layer of regulation for cAMP signaling pathways, which are central to countless physiological processes. nih.gov

Modulation of Cellular Proliferation in Specific Cell Types (e.g., Vascular Smooth Muscle Cells, Glomerular Mesangial Cells via A2B Receptors)

Extracellular Adenosine 3'-monophosphate has been identified as a significant modulator of cell growth, particularly in the renal vasculature. Research has demonstrated that 3'-AMP inhibits the proliferation of preglomerular vascular smooth muscle cells (PGVSMCs) and glomerular mesangial cells (GMCs) in a concentration-dependent manner. researchgate.net

The antiproliferative effect of 3'-AMP is not direct but is mediated through its conversion to adenosine. Extracellular 3'-AMP is metabolized to adenosine, which then activates A2B adenosine receptors on the surface of these cells. Activation of the A2B receptor initiates a signaling cascade that leads to the inhibition of cell growth. This effect is abolished by the application of an A2B receptor antagonist, confirming the essential role of this receptor in the signaling pathway. researchgate.net In PGVSMCs, the antiproliferative effects of 3'-AMP are almost entirely mediated by this adenosine/A2B receptor pathway. A similar mechanism is observed in GMCs, although a minor component of the effect may be independent of adenosine.

| Cell Type | Effect of 3'-AMP | Mediating Molecule | Receptor | Reference |

| Preglomerular Vascular Smooth Muscle Cells (PGVSMCs) | Inhibition of proliferation | Adenosine | A2B | |

| Glomerular Mesangial Cells (GMCs) | Inhibition of proliferation | Adenosine | A2B |

Potential as a Phosphodiesterase Inhibitor (as Adenosine 3'-monophosphate hydrate)

Phosphodiesterase (PDE) inhibitors are a class of compounds that block the action of PDE enzymes, which are responsible for degrading cyclic nucleotides like 3',5'-cAMP and cGMP. By inhibiting these enzymes, the intracellular levels of these second messengers increase, leading to various physiological effects such as vasodilation and smooth muscle relaxation.

However, Adenosine 3'-monophosphate itself is not typically characterized as a phosphodiesterase inhibitor. Instead, it is a direct product of PDE activity on 2',3'-cyclic nucleotides. researchgate.netwikipedia.org Metal-dependent phosphodiesterases hydrolyze the cyclic phosphodiester bond of 2',3'-cAMP to form 3'-AMP (and its 2'-AMP isomer). researchgate.net Therefore, the primary role of 3'-AMP in this context is that of a metabolic product within the pathway that clears cyclic nucleotides, rather than an agent that inhibits the enzymes involved.

Involvement in Bacterial Ribosomal RNA Termination and Protein Synthesis

Recent studies have uncovered a regulatory role for the metabolic precursors of 3'-AMP in bacterial protein synthesis. In bacteria, 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cAMP, have been shown to bind directly to bacterial ribosomes. nih.gov This binding has an inhibitory effect on the process of translation. nih.gov

This interaction suggests a mechanism by which bacteria can modulate protein synthesis in response to cellular conditions, such as amino acid starvation, where concentrations of 2',3'-cNMPs are known to increase. nih.gov The hydrolysis of these ribosome-bound 2',3'-cNMPs would yield 3'-AMP. This pathway links RNA degradation and nucleotide salvage pathways directly to the regulation of translation, one of the most energy-intensive processes in the cell. nih.gov By inhibiting translation, bacteria can conserve resources during periods of stress, and 3'-AMP is an integral part of this metabolic signaling axis. nih.gov

Analytical Methodologies for the Quantification of Adenosine 3 Monophosphate in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analytical laboratory for separating and quantifying nucleotides like 3'-AMP from complex biological mixtures. These techniques exploit the different physicochemical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and robust method for the simultaneous analysis of adenosine (B11128) phosphates, including 3'-AMP. nih.govakjournals.com This technique separates compounds based on their interaction with a stationary phase (the column) and a mobile phase (the solvent).

In a typical setup for nucleotide analysis, a reversed-phase C18 column is employed. nih.gov The separation of adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP) can be achieved using an isocratic elution with a mobile phase consisting of a phosphate (B84403) buffer at a specific pH. nih.gov For instance, a mobile phase of 50 mM potassium dihydrogen phosphate at pH 6.80 has been successfully used to separate these nucleotides. nih.gov The separated compounds are then detected by a UV detector, commonly set at a wavelength of 254 nm or 257 nm, where purine (B94841) bases exhibit strong absorbance. nih.govzju.edu.cn

The effectiveness of the separation is influenced by several factors, including the type of column, the composition and pH of the mobile phase, temperature, and flow rate. nih.gov While porous graphite (B72142) carbon columns and HILIC columns have been tested, they have shown limitations such as poor resolution or peak tailing for adenosine phosphates. nih.gov The C18 column, however, has demonstrated good resolution and efficiency for this application. nih.gov

This HPLC-UV method has been validated for its linearity, sensitivity, reproducibility, and precision, making it a reliable tool for quantifying adenosine phosphates in various biological samples, including cell extracts. nih.govakjournals.com

Table 1: HPLC-UV Method Parameters for Adenosine Phosphate Analysis

| Parameter | Value/Description | Source |

| Column | Reversed-phase C18 (e.g., 3 mm × 150 mm, 2.7 µm) | nih.gov |

| Mobile Phase | 50 mM potassium dihydrogen phosphate, pH 6.80 (isocratic) | nih.gov |

| Detection Wavelength | 254 nm or 257 nm | nih.govzju.edu.cn |

| Application | Simultaneous quantification of ATP, ADP, and AMP in biological samples | nih.govakjournals.com |

| Key Advantage | Simple, rapid, and cost-effective compared to other methods | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

For enhanced sensitivity in detecting certain analytes, HPLC can be coupled with an electrochemical detector (ECD). This method is particularly useful for electroactive compounds, which can be oxidized or reduced at an electrode surface. While extensively used for neurotransmitters, its application to nucleotides like 3'-AMP is less common and depends on the electroactive nature of the compound or the use of derivatization to make it electroactive. mdpi.com

The principle of HPLC-ECD involves the separation of analytes by HPLC, followed by their passage through an electrochemical cell where a potential is applied. mdpi.com The resulting current from the oxidation or reduction of the analyte is measured and is proportional to its concentration. mdpi.com Glassy carbon electrodes are often used due to their wide potential window and low background current. mdpi.com

A significant advantage of ECD is its high sensitivity, allowing for the detection of very low concentrations of analytes. mdpi.com However, a major limitation is that the target compound must be electroactive. mdpi.com For non-electroactive molecules, a chemical derivatization step is required to introduce an electroactive moiety, which can add complexity to the analytical procedure. mdpi.com

Ion-Exchange and Thin-Layer Chromatography for Nucleotide Separation

Ion-exchange chromatography (IEC) and thin-layer chromatography (TLC) are classical and effective techniques for the separation of charged molecules like nucleotides.

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. For nucleotides, which are negatively charged due to their phosphate groups, anion-exchange chromatography is employed. nih.govresearchgate.net In this technique, a stationary phase with positively charged functional groups (anion exchanger) is used. Nucleotides bind to the stationary phase with varying affinities depending on their charge. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the electrostatic interactions. nih.govresearchgate.net

IEC has been successfully used for the quantitative separation of cyclic AMP, 5'-AMP, ADP, and ATP. nih.gov For instance, a Dionex IonPac AS18 analytical column with a gradient elution method can be used to separate these adenosine phosphates, which are then detected by a suppressed conductivity detector. researchgate.net This method has shown good linearity and low detection limits for AMP, ADP, and ATP. researchgate.net

Thin-Layer Chromatography (TLC) is a solid-liquid chromatographic technique where a stationary phase, such as silica (B1680970) gel or cellulose, is coated onto a flat support like a glass plate. iitg.ac.inkhanacademy.org The separation is based on the differential partitioning of the sample components between the stationary phase and the mobile phase that moves up the plate by capillary action. khanacademy.org For the separation of nucleotides, ion-exchange materials like DEAE-cellulose or polyethyleneimine (PEI)-cellulose can be used as the stationary phase. tandfonline.comnih.gov

Two-dimensional TLC on PEI-cellulose plates has been used for the comprehensive analysis of cellular nucleotides. nih.gov In this method, nucleotides are separated in the first dimension based on the negative charge of their phosphate groups and in the second dimension based on their nucleobases. nih.gov This allows for the resolution of a large number of nucleotides and their derivatives. nih.gov The separation of 3'-AMP and 5'-AMP has been achieved on DEAE-Sephadex layers using acetic acid as the solvent. tandfonline.com

Table 2: Comparison of Ion-Exchange and Thin-Layer Chromatography for Nucleotide Separation

| Technique | Principle | Stationary Phase Examples | Key Advantages | Source |

| Ion-Exchange Chromatography (IEC) | Separation based on net charge. | Dionex IonPac AS18, DEAE-Sephadex | Quantitative separation of nucleotides with high resolution. | nih.govresearchgate.net |

| Thin-Layer Chromatography (TLC) | Separation based on partitioning between stationary and mobile phases. | DEAE-cellulose, Polyethyleneimine (PEI)-cellulose | Simple, versatile, and allows for the separation of a wide range of nucleotides, including isomers. | tandfonline.comnih.gov |

Enzyme-Coupled Detection Systems

Enzyme-coupled assays offer high sensitivity and specificity for the quantification of 3'-AMP. These systems typically involve a series of enzymatic reactions that produce a detectable signal, such as light or a colored product.

Bioluminescence-based Assays Utilizing Luciferase (e.g., AMP-Glo Platform)

Bioluminescence assays are renowned for their exceptional sensitivity and are widely used in high-throughput screening. The AMP-Glo™ Assay is a prominent example of a luciferase-based system designed to quantify AMP. promega.compromega.com The fundamental principle of this assay involves the enzymatic conversion of AMP to ATP, which is then detected using the firefly luciferase/luciferin reaction that produces a luminescent signal proportional to the initial amount of AMP. promega.comnih.gov

The assay is typically performed in a homogenous format, meaning all reactions occur in a single tube or well, which simplifies the workflow and makes it suitable for high-throughput applications. promega.com The process involves two main steps:

AMP Conversion: The enzymatic reaction that produced the AMP is stopped. Any pre-existing ATP in the sample is depleted. Then, AMP is converted to ADP. promega.com

ATP Detection: The newly formed ADP is subsequently converted to ATP, which then serves as a substrate for luciferase, generating light. promega.com

This platform is versatile and can be used to measure AMP produced from various enzymatic reactions, regardless of whether ATP was a substrate in the initial reaction. promega.comnih.gov For example, it can be used to assay enzymes like phosphodiesterases, which convert cyclic AMP to AMP, and DNA ligases. promega.com The stable luminescent signal produced allows for batch processing of multiple plates without the need for specialized injectors. promega.com

Strategies for Conversion of Adenosine 3'-Monophosphate to Adenosine Triphosphate for Detection

The core of many sensitive AMP detection methods lies in the enzymatic conversion of AMP to ATP, which can then be readily quantified using well-established and highly sensitive ATP detection systems, most notably the luciferase-luciferin reaction. promega.comnih.gov

A common strategy involves a two-step enzymatic cascade:

AMP to ADP Conversion: The first step is the conversion of AMP to ADP. This reaction is catalyzed by the enzyme polyphosphate-AMP phosphotransferase (PAP) which uses polyphosphate as the phosphate donor. nih.gov

ADP to ATP Conversion: The resulting ADP is then converted to ATP by the enzyme pyruvate (B1213749) kinase, using phosphoenolpyruvate (B93156) (PEP) as the phosphate donor. Alternatively, myokinase can be used to convert two molecules of ADP into one molecule of ATP and one molecule of AMP. nih.gov

Once ATP is generated, it is quantified using the firefly luciferase enzyme. In the presence of its substrate, D-luciferin, and oxygen, luciferase catalyzes a reaction that produces oxyluciferin, AMP, pyrophosphate, and light. researchgate.net The amount of light produced is directly proportional to the ATP concentration, and therefore to the initial amount of AMP. promega.com

This enzymatic amplification strategy forms the basis of highly sensitive assays like the AMP-Glo™ system, enabling the detection of very low levels of AMP. promega.compromega.com Researchers have also developed variations of this approach, such as coupling the activity of a Golgi-resident PAP-specific phosphatase (IMPAD1) to the AMP-Glo system to measure 3'-phosphoadenosine-5'-phosphate (PAP) by first converting it to AMP. nih.gov

Spectroscopic and Fluorescence Techniques for Adenine (B156593) Nucleotides

Spectroscopic methods, particularly those involving fluorescence, are widely employed for the quantification of adenine nucleotides due to their high sensitivity. A common strategy involves the chemical derivatization of the nucleotides to yield highly fluorescent products, which can then be detected and quantified.

One of the most established derivatization techniques for adenine nucleotides is the reaction with chloroacetaldehyde (B151913) (CAA). nih.govnih.gov This reaction converts adenine moieties into their fluorescent 1,N⁶-etheno derivatives. nih.govnih.gov The process typically involves incubating the sample with chloroacetaldehyde under acidic conditions (pH 4.5) and elevated temperatures. nih.govnih.gov Optimization of reaction conditions, such as temperature and incubation time, is critical to maximize the derivatization yield while minimizing the hydrolysis of the phosphate bonds in nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (ADP). nih.gov For instance, studies have shown that incubating at 60°C for 60 minutes can achieve a high derivatization yield (e.g., 94.1% for 1,N⁶-ethenoadenosine) with reduced hydrolysis compared to higher temperatures. nih.govnih.gov

The resulting etheno-derivatives exhibit distinct photophysical properties that are advantageous for their detection. The fluorescence of these compounds is highly dependent on the pH of the medium, with the neutral form of the N¹,N⁶-ethenoadenine chromophore being responsible for its fluorescence. acs.org Theoretical studies suggest that the loss of fluorescence at different pH levels may be due to interactions between the lowest ππ* and nπ* excited states, leading to rapid radiationless decay to the ground state. acs.org These fluorescent derivatives can be separated using techniques like high-performance liquid chromatography (HPLC) and quantified with a fluorescence detector. nih.govnih.gov

Beyond derivatization, other spectroscopic approaches are being explored. Surface-enhanced Raman scattering (SERS) has been investigated for the simultaneous recognition and detection of adenosine phosphates. mdpi.com Although the structural similarities of AMP, ADP, and ATP pose a challenge, machine learning algorithms can be applied to analyze the SERS spectral data and differentiate between the nucleotides with high accuracy. mdpi.com

Methodological Validation and Sensitivity Considerations in Biological Samples

The validation of any analytical method is paramount to ensure the reliability and accuracy of the obtained results. For the quantification of adenosine 3'-monophosphate, method validation typically encompasses the evaluation of selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govnih.gov

Linearity, LOD, and LOQ: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed over a defined concentration range, and the coefficient of determination (r²) is calculated to assess linearity. nih.govnih.gov The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net These parameters are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. researchgate.net

The sensitivity of these methods can vary significantly depending on the detection technique. For instance, HPLC with UV detection can achieve LOQs in the low micromolar range, while coupling HPLC with fluorescence or mass spectrometry detection can push the sensitivity to the picomolar or even femtomolar levels. nih.govnih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. nih.govresearchgate.net Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.govnih.gov

Challenges in Biological Samples: The quantification of 3'-AMP and other adenine nucleotides in biological matrices such as cell lysates, plasma, or tissues presents several challenges. These include the typically low intracellular concentrations of these analytes, the presence of interfering substances, and the rapid turnover of nucleotides. nih.govqut.edu.au Therefore, efficient sample preparation, including extraction and purification steps, is crucial to remove matrix components that could interfere with the analysis and to concentrate the analytes to detectable levels. nih.gov The choice of extraction method, such as perchloric acid (PCA) precipitation, needs to be carefully optimized to ensure complete extraction and prevent degradation of the nucleotides. nih.gov

Research Applications and Experimental Models for Adenosine 3 Monophosphate Studies

In Vitro Enzymatic Characterization and Kinetic Analysis

The study of enzymes that metabolize or are regulated by adenosine (B11128) 3'-monophosphate is fundamental to understanding its physiological roles. In vitro enzymatic assays are essential tools for this purpose, allowing for the detailed characterization of enzyme kinetics and the identification of inhibitors.

One of the primary enzyme families interacting with adenosine monophosphates are phosphodiesterases (PDEs). These enzymes are responsible for the degradation of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of these enzymes, particularly PDE3, prevents the breakdown of cAMP, leading to its increased intracellular concentration and subsequent physiological effects.

Kinetic analyses of PDEs are crucial for understanding their function. For instance, studies on activator-deficient rat brain phosphodiesterase have revealed that the enzyme possesses a high Michaelis constant (Km) for cAMP (350 µM) and a low Km for cGMP. The presence of an endogenous protein activator, along with calcium ions, can significantly decrease the Km for cAMP to approximately 80 µM without altering the maximum velocity (Vmax), indicating a change in substrate affinity.

The development of sensitive assay methods, such as those using reverse-phase column chromatography, has been instrumental in studying the transient kinetics of these enzymes. These methods offer advantages like speed, simplicity, and very low blank readings, enabling precise measurements of product formation from substrates like cAMP and cGMP.

Furthermore, the characterization of various human RNA adenosine methyltransferases highlights the diversity in substrate affinities and reaction optima among enzymes. These enzymes exhibit activity across a broad pH range and have varied responses to ionic strength, underscoring the necessity of optimizing assay conditions for each specific enzyme to obtain accurate kinetic parameters. For example, the catalytic efficiency of these methyltransferases can vary significantly, with some exhibiting turnover rates greater than 230 h⁻¹ µM⁻¹ while others have rates as low as ~3 h⁻¹ µM⁻¹.

Table 1: Examples of Enzymes Interacting with Adenosine Monophosphates and Their Kinetic Properties

| Enzyme/Family | Substrate(s) | Kinetic Parameters/Effects of Modulators | Reference(s) |

| Phosphodiesterase 3 (PDE3) | cAMP | Inhibition prevents cAMP breakdown, increasing its intracellular levels. | |

| Rat Brain Phosphodiesterase | cAMP, cGMP | High Km for cAMP (350 µM); activator reduces Km for cAMP to ~80 µM. | |

| Human RNA Adenosine Methyltransferases | RNA | Catalytic efficiencies range from ~3 to >230 h⁻¹ µM⁻¹. |

Investigations in Microbial Metabolism and Regulation (e.g., Escherichia coli, Penicillium citrinum)

Escherichia coli

In E. coli, the cAMP signaling pathway is a well-established model for understanding metabolic regulation. The intracellular concentration of cAMP is intricately linked to the availability of carbon sources. The cAMP-cAMP receptor protein (CRP) complex is a global transcriptional regulator that controls the expression of a multitude of genes, particularly those involved in the catabolism of alternative sugars when preferred sources like glucose are scarce.

Research using E. coli mutants has provided significant insights into the role of this pathway. Mutants lacking functional adenylate cyclase (the enzyme that synthesizes cAMP) or CRP exhibit defects in various electron transport activities. For instance, their ability to synthesize a functional oxygen-linked transhydrogenase system is repressed, and their flavin adenine (B156593) dinucleotide content is significantly reduced. These deficiencies lead to a decreased ability to generate a proton motive force and, consequently, ATP. The addition of exogenous cAMP can restore these functions in adenylate cyclase-deficient mutants, confirming the central role of cAMP in regulating membrane energetics.

Furthermore, recent studies have explored the role of other adenosine monophosphates. Exogenous adenosine (ADO) has been shown to influence nucleotide metabolism and can potentiate the efficacy of antibiotics against persister cells by awakening their metabolism. This effect is linked to the enhancement of the proton motive force and an increase in intracellular ATP and GTP levels, which counteracts the dormant state of persister bacteria. Studies have also linked 2',3'-cNMPs, which are produced by RNase I-catalyzed RNA degradation, to the regulation of genes involved in biofilm formation and motility.

Penicillium citrinum

Penicillium citrinum, a filamentous fungus, is known for its diverse metabolic capabilities, producing a wide range of bioactive secondary metabolites. Research on this and other Penicillium species reveals a complex and highly regulated metabolic network. While direct studies on the specific role of adenosine 3'-monophosphate are less common than for cAMP in E. coli, the fundamental principles of nucleotide-based regulation are conserved.

P. citrinum has been identified as a source of various bioactive compounds, including enzyme inhibitors. The production of these secondary metabolites is often influenced by nutrient availability and environmental stress, conditions typically integrated by signaling molecules like adenosine monophosphates. For example, co-culturing P. citrinum with the microalga Galdieria sulphuraria leads to enhanced growth for both organisms and a richer profile of extracellular metabolites, suggesting complex metabolic interactions that are likely coordinated by intracellular signaling pathways. The metabolic diversity of Penicillium species, enabling them to assimilate a wide variety of organic matter, points to sophisticated regulatory systems where adenosine monophosphates are expected to play a key role in managing carbon and nitrogen metabolism.

Table 2: Role of Adenosine Monophosphates in Microbial Models

| Organism | Molecule | Role in Metabolism and Regulation | Key Findings | Reference(s) |

| Escherichia coli | 3',5'-cAMP | Global transcriptional regulation, carbon catabolite repression, membrane energetics. | The cAMP-CRP complex regulates numerous genes. Mutants lacking cAMP/CRP have impaired electron transport and ATP synthesis. | |

| Escherichia coli | Adenosine (ADO) | Awakens metabolism in persister cells, enhances antibiotic efficacy. | Increases proton motive force and intracellular ATP, countering bacterial dormancy. | |

| Escherichia coli | 2',3'-cNMPs | Regulation of biofilm formation and motility. | Linked to the modulation of genes involved in stress responses and cellular aggregation. | |

| Penicillium citrinum | General Metabolism | Production of diverse bioactive secondary metabolites and enzyme inhibitors. | Metabolic output is influenced by culture conditions and interactions with other organisms, suggesting complex regulation. |

Studies in Mammalian and Plant Cell Models (e.g., Rat Preglomerular Vascular Smooth Muscle Cells, Glomerular Mesangial Cells, Human Bronchial Epithelial Cells, Drosophila melanogaster, Helianthus tuberosus)

The effects of adenosine 3'-monophosphate (3'-AMP) and its related compounds have been investigated in a variety of mammalian and plant cell models, revealing its role in cell proliferation, immune response, and development.

Mammalian Cell Models

Rat Preglomerular Vascular Smooth Muscle Cells (PGVSMCs) and Glomerular Mesangial Cells (GMCs): Research has shown that extracellular 3'-AMP inhibits the proliferation of both PGVSMCs and GMCs. This antiproliferative effect is primarily mediated through its conversion to adenosine and the subsequent activation of A2B adenosine receptors. In PGVSMCs, the effects of 3'-AMP are almost entirely dependent on this adenosine/A2B receptor pathway. However, in GMCs, while a significant portion of the antiproliferative action is mediated by A2B receptors, there appears to be an additional mechanism independent of this pathway. These findings suggest that the 2',3'-cAMP-adenosine pathway, which produces 3'-AMP, could play a renoprotective role by controlling vascular and glomerular cell growth.

Human Bronchial Epithelial Cells: While direct studies focusing on 3'-AMP in human bronchial epithelial cells are limited, research on related adenosine monophosphates provides context. For instance, adenosine monophosphate-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis and has been implicated in lung health. Deficiencies in AMPKα1, one of its catalytic subunits, can potentiate hyperoxia-induced lung injury and pulmonary hypertension in experimental models, highlighting the importance of adenosine monophosphate signaling in maintaining lung vascular health. Studies in asthmatic models have also looked at the levels of 3',5'-cAMP in the lungs and bronchi, indicating the relevance of nucleotide signaling in airway hypersensitivity.

*Model Organism: Drosophila melanogaster

The fruit fly, Drosophila melanogaster, is a powerful model for studying innate immunity and development. While direct investigation of 3'-AMP is not extensive, studies on antimicrobial peptides (AMPs) and the STING (stimulator of interferon genes) pathway offer relevant insights into nucleotide-based signaling.

The innate immune system of Drosophila relies on the production of various AMPs to combat infections. The expression of these AMPs is regulated by pathways that can be influenced by the metabolic state of the fly, and some studies have shown that the expression of single AMPs can even extend lifespan by improving intestinal homeostasis.

The STING pathway, which is activated by cyclic dinucleotides like 2'3'-cGAMP, is crucial for antiviral defense in Drosophila. This highlights the importance of cyclic nucleotides in orchestrating immune responses in this model organism. Ageing has been shown to reduce the specificity of AMP responses, requiring a broader range of peptides to fight infection, which is associated with the dysregulation of immune pathways.

Plant Cell Models (e.g., Helianthus tuberosus)

Table 3: Effects of Adenosine 3'-Monophosphate and Related Compounds in Various Cell Models

| Model System | Compound(s) | Observed Effects | Mediating Pathway/Receptor | Reference(s) |

| Rat PGVSMCs | 3'-AMP | Inhibition of cell proliferation | Adenosine/A2B Receptors | |

| Rat GMCs | 3'-AMP | Inhibition of cell proliferation | Adenosine/A2B Receptors and an independent pathway | |

| Human Bronchial Cells (context) | AMPK | Regulation of lung vascular health | AMPK signaling | |

| Drosophila melanogaster | Antimicrobial Peptides (AMPs) | Innate immunity, lifespan regulation | Toll and Imd pathways | |

| Drosophila melanogaster | 2'3'-cGAMP | Antiviral defense | STING pathway |

Elucidation of Purine (B94841) Nucleotide Cycle Dynamics and Metabolic Homeostasis

The purine nucleotide cycle is a critical metabolic pathway, particularly in skeletal muscle, that interconverts adenine nucleotides to maintain cellular energy balance and provide intermediates for other metabolic processes. While the cycle primarily involves adenosine 5'-monophosphate (5'-AMP), understanding its dynamics provides a framework for the broader role of purine nucleotides in metabolic homeostasis.

The cycle consists of three enzymatic reactions that convert 5'-AMP to inosine (B1671953) monophosphate (IMP) and then back to 5'-AMP. This process has the net effect of deaminating aspartate to fumarate (B1241708) and ammonia (B1221849). The fumarate produced is an anaplerotic substrate, meaning it can replenish the pool of intermediates in the Krebs (TCA) cycle, which is essential for sustained energy production, especially during high metabolic demand like strenuous exercise.

The regulation of the purine nucleotide pool is central to maintaining metabolic homeostasis. The relative concentrations of ATP, ADP, and 5'-AMP are reflected in the adenylate energy charge, an index of the cell's energy status. A decrease in this charge, signifying low energy levels, leads to an increase in 5'-AMP concentration. This rise in 5'-AMP has two major consequences:

Allosteric Regulation: 5'-AMP allosterically activates key enzymes involved in catabolic, energy-producing pathways. A primary example is AMP-activated protein kinase (AMPK), a master regulator of cellular energy. Activation of AMPK switches on pathways like fatty acid oxidation and glucose uptake while switching off ATP-consuming anabolic pathways, such as lipid and protein synthesis.

Purine Nucleotide Cycle Activation: Increased 5'-AMP levels drive the purine nucleotide cycle, leading to the production of fumarate to boost the capacity of the TCA cycle and generate more ATP.

Table 4: Key Components and Functions in Purine Nucleotide Dynamics and Metabolic Homeostasis

| Component | Type | Primary Function(s) | Relevance to Metabolic Homeostasis |

| Purine Nucleotide Cycle | Metabolic Pathway | Interconverts adenine nucleotides; produces fumarate for the TCA cycle. | Replenishes Krebs cycle intermediates to support sustained ATP production, especially in muscle. |

| 5'-AMP | Nucleotide | Allosteric regulator of metabolic enzymes (e.g., AMPK). | Key indicator of low cellular energy; activates catabolic pathways and inhibits anabolic ones. |

| AMP-activated protein kinase (AMPK) | Enzyme | Master regulator of cellular energy balance. | Senses AMP/ATP and ADP/ATP ratios to switch cellular metabolism between energy consumption and production. |

| Adenylate Energy Charge | Metabolic Index | Measures the energy status of the cell based on ATP, ADP, and AMP concentrations. | A buffered cellular parameter that dictates the overall direction of metabolic flux (anabolic vs. catabolic). |

| 3'-AMP | Nucleotide | Metabolite in purine and pyrimidine (B1678525) pathways. | Part of the broader purine metabolome; its specific regulatory roles in energy homeostasis are an area for further research. |

Structural Biology Studies of Adenosine 3'-Monophosphate Binding to Proteins

Understanding the three-dimensional structure of adenosine 3'-monophosphate (3'-AMP) in complex with proteins is crucial for elucidating its biological function and for designing targeted therapeutic agents. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods used to determine these structures at atomic resolution.

While crystal structures specifically for 3'-AMP bound to proteins are less common in public databases compared to its more studied isomer, 5'-AMP, or its cyclic counterpart, 3',5'-cAMP, existing structural data for related ligands provide significant insights into how these molecules are recognized.

For instance, the crystal structure of RNA 3'-phosphate cyclase (RtcA) in complex with 5'-AMP (PDB ID: 3tv1) reveals key aspects of nucleotide binding. RtcA is an enzyme that synthesizes RNA 2',3'-cyclic phosphate (B84403) ends in a multi-step reaction involving a covalent RtcA-AMP intermediate. Structural analysis of various states of this enzyme—including the apoenzyme, substrate-bound complexes, and the final product complex—illuminates the precise conformational changes and molecular interactions that occur during the catalytic cycle. These studies highlight the importance of metal ions, such as Mn²⁺ or Co²⁺, in coordinating the phosphate groups of the nucleotide and orienting the substrates correctly within the active site.

Similarly, extensive structural work has been done on proteins that bind 3',5'-cAMP, such as the regulatory subunits of protein kinase A (PKA). These studies have mapped the cAMP binding site in detail, showing that the hydrophilic cyclic phosphate-ribose moiety is anchored through specific interactions with the protein, including hydrogen bonds involving the 3'- and 5'-oxygens and the 2'-hydroxyl group. The adenine base, in contrast, often sits (B43327) within a more hydrophobic pocket.

Structural studies of AMP-activated protein kinase (AMPK) have shown how the binding of 5'-AMP or ADP, relative to ATP, to the regulatory γ-subunit induces conformational changes that activate the kinase. Cryo-EM structures of AMPK in different activation states reveal large-scale domain rotations that expose or protect the activation loop of the kinase domain from phosphatases, thereby controlling its phosphorylation state and activity.

In the context of 3'-AMP, it is expected that the binding mode would share features with these related nucleotides. The ribose and adenine moieties would likely engage in similar hydrogen bonding and stacking interactions. The key differences would arise from the positioning of the phosphate group at the 3' carbon of the ribose. This would necessitate a distinct architecture of the binding pocket to accommodate the phosphate and to form specific salt bridges and hydrogen bonds with appropriately positioned amino acid residues, such as arginine or lysine.

Table 5: Examples of Structural Studies on AMP and Related Nucleotide-Binding Proteins

| Protein | Ligand(s) | PDB ID | Method | Key Structural Insights | Reference(s) |

| RNA 3'-phosphate cyclase (RtcA) | 5'-AMP, ATP | 3tv1 | X-ray Crystallography | Reveals conformational switches and the role of metal ions in orienting the phosphate groups during catalysis. | |

| Protein Kinase A (PKA) Regulatory Subunit | 3',5'-cAMP analogues | N/A | Biochemical Probing/Modeling | The cyclic phosphate-ribose moiety is fixed by hydrophilic interactions, while the adenine base binds in a hydrophobic cleft. | |

| Kef Potassium Efflux System C-Terminal Domain | 5'-AMP | 5NC8 | X-ray Crystallography | 5'-AMP binds within the Rossmann fold of each monomer, playing a structural role in stabilizing the protein dimer. | |

| AMP-activated protein kinase (AMPK) | ATP, AMP | Multiple | Cryo-EM, X-ray Crystallography | Binding of AMP/ADP versus ATP to the γ-subunit induces large conformational changes that regulate kinase activity. |

Q & A

Basic Research Questions

Q. How can researchers distinguish Adenosine 3'-monophosphate sodium salt from its structural isomers (e.g., 2'-monophosphate or 5'-monophosphate) in experimental settings?

- Methodological Approach : Utilize high-performance liquid chromatography (HPLC) with UV detection at 260 nm, optimized for nucleotide separation. Confirm peak identity using co-elution with certified standards and cross-validate with mass spectrometry (MS) for molecular weight verification .

- Key Considerations : Adjust mobile phase pH (e.g., phosphate buffer at pH 6.5) to resolve positional isomers. Note that 3'-monophosphate lacks the 5'-phosphate group critical for kinase recognition, enabling functional assays to further discriminate isomers .

Q. What are the recommended protocols for quantifying this compound in biological samples?

- Methodology : Employ competitive protein-binding assays using cAMP-dependent protein kinases, which exhibit cross-reactivity with 3'-monophosphate under controlled conditions. Use radiolabeled [³H]-cAMP as a tracer and cellulose ester filters to capture nucleotide-protein complexes .

- Validation : Calibrate against synthetic 3'-monophosphate standards and confirm specificity via enzymatic digestion (e.g., alkaline phosphatase) to release inorganic phosphate for colorimetric quantification .

Q. How does the solubility and stability of this compound influence experimental design?

- Solubility : The compound is highly soluble in aqueous buffers (≥50 mg/mL in water) but degrades in acidic conditions. Prepare fresh solutions in neutral pH (7.0–7.4) and avoid freeze-thaw cycles to prevent hydrolysis of the phosphoester bond .

- Storage : Store lyophilized powder at –20°C in desiccated containers. For long-term stability, use argon-flushed vials to minimize oxidative degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound in signaling pathways?

- Issue : Discrepancies arise from off-target effects of commercial preparations contaminated with 5'-AMP or cAMP analogs.

- Resolution : Purify the compound via ion-exchange chromatography (e.g., DEAE-Sephadex) and validate purity using tandem MS. Use kinase inhibition assays (e.g., PKA or AMPK) to confirm target specificity .

- Case Study : In studies of adenylate cyclase modulation, conflicting results were traced to residual 3',5'-cyclic AMP in early synthetic batches. Modern synthesis protocols now include stringent HPLC purification .

Q. How can researchers leverage this compound to study nucleotide-metabolizing enzymes (e.g., phosphatases or kinases)?

- Experimental Design : Use the compound as a substrate for phosphatase activity assays. Monitor phosphate release via malachite green assays or ³¹P-NMR spectroscopy. Compare kinetics with 2'- and 5'-monophosphates to infer enzyme specificity .

- Advanced Application : In studies of sulfotransferases (SULTs), 3'-monophosphate derivatives act as inhibitors by mimicking 3'-phosphoadenosine 5'-phosphosulfate (PAPS), enabling mechanistic insights into sulfation kinetics .

Q. What are the challenges in synthesizing high-purity this compound, and how are they addressed?

- Synthesis Issues : Traditional chemical phosphorylation risks regioisomer formation (e.g., 2'- or 5'-monophosphate).

- Optimized Protocol : Use enzymatic synthesis with polynucleotide phosphorylase (PNPase) for regioselective 3'-phosphorylation. Purify via reverse-phase HPLC and confirm structure by ¹H/³¹P-NMR .

- Quality Control : Batch-to-batch variability is minimized by adhering to ≥98.5% purity criteria (HPLC) and quantifying residual solvents via gas chromatography .

Q. How does this compound interact with RNA-processing enzymes compared to its 2'- and 5'-counterparts?

- Mechanistic Insight : The 3'-phosphate group mimics RNA cleavage intermediates, making it a competitive inhibitor for ribonucleases (e.g., RNase A). Use surface plasmon resonance (SPR) to measure binding affinities (KD values) and X-ray crystallography to resolve enzyme-ligand interactions .

- Data Interpretation : Unlike 5'-AMP, 3'-monophosphate does not activate AMP-activated protein kinase (AMPK), enabling selective study of phosphate positioning in signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.